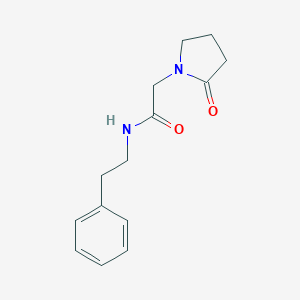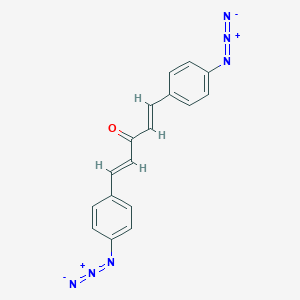
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one, also known as DAPD, is a compound that has been widely studied in the field of medicinal chemistry due to its potential applications in cancer treatment and antiviral therapy.
Wirkmechanismus
The mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one prevents the replication of cancer cells and viruses.
Biochemical and Physiological Effects
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have both biochemical and physiological effects. Biochemically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one inhibits thymidylate synthase, leading to the inhibition of DNA synthesis. Physiologically, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have antiviral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its potency and specificity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to be highly effective at inhibiting thymidylate synthase, making it a valuable tool for studying the role of this enzyme in cancer and viral replication. However, one limitation of using 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one in lab experiments is its toxicity. 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have cytotoxic effects on both cancer cells and normal cells, making it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one. One area of interest is the development of new analogs of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that have improved potency and specificity. Another area of interest is the development of new delivery methods for 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanism of action of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one and its potential applications in cancer treatment and antiviral therapy.
Synthesemethoden
The synthesis of 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one involves a series of chemical reactions starting with the condensation of 4-bromoacetophenone with malonic acid in the presence of sodium ethoxide. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to produce 1,5-bis(4-azidophenyl)-1,4-pentadien-3-one. The final product is obtained through a series of purification steps including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been studied extensively for its potential applications in cancer treatment and antiviral therapy. In cancer research, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer. In antiviral therapy, 1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one has been shown to have activity against a number of viruses including HIV, herpes simplex virus, and hepatitis B virus.
Eigenschaften
CAS-Nummer |
5284-80-0 |
|---|---|
Produktname |
1,5-Bis(4-azidophenyl)-1,4-pentadien-3-one |
Molekularformel |
C17H12N6O |
Molekulargewicht |
316.32 g/mol |
IUPAC-Name |
(1E,4E)-1,5-bis(4-azidophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12N6O/c18-22-20-15-7-1-13(2-8-15)5-11-17(24)12-6-14-3-9-16(10-4-14)21-23-19/h1-12H/b11-5+,12-6+ |
InChI-Schlüssel |
YQPDFPOALLAYGO-YDWXAUTNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



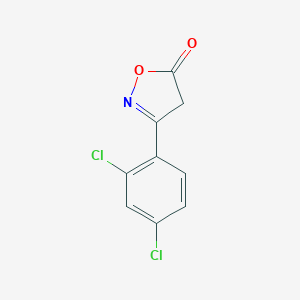
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
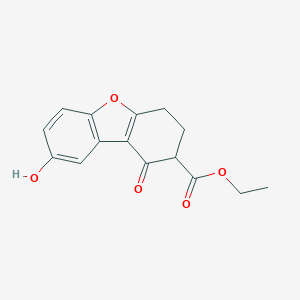
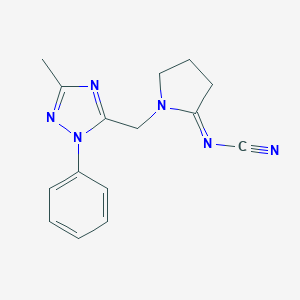

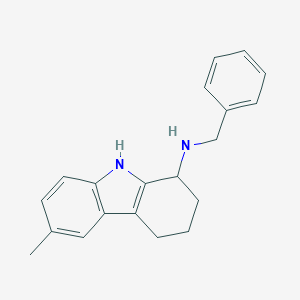
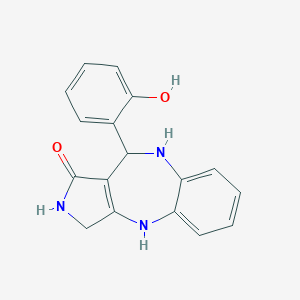
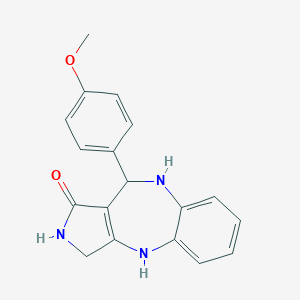
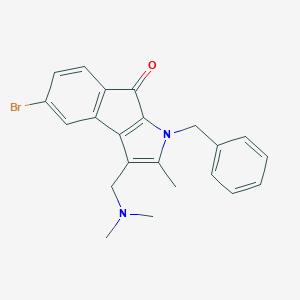

![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
